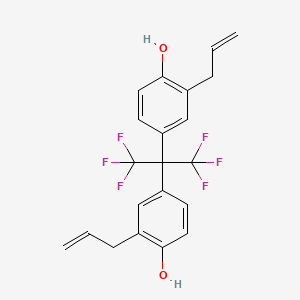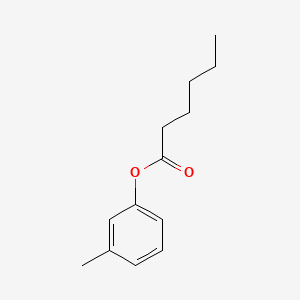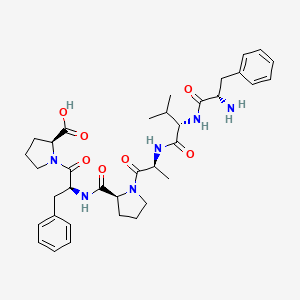![molecular formula C12H18Cl2N2O2 B1673220 2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride CAS No. 20228-96-0](/img/structure/B1673220.png)
2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride
概要
説明
2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride is a chemical compound with significant applications in various fields, including organic synthesis and pharmaceuticals. This compound is known for its unique chemical structure, which allows it to participate in a variety of chemical reactions and processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride typically involves the reaction of 2-Chloro-6-methylcarbanilic acid with 2-(dimethylamino)ethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The ester group can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products Formed
Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amide.
Oxidation: Oxidation of the ester group can yield carboxylic acids.
Reduction: Reduction can produce alcohols.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and alcohol.
科学的研究の応用
2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved include binding to active sites of enzymes, altering their activity, and affecting metabolic processes.
類似化合物との比較
Similar Compounds
- 2-Chloro-N,N-dimethylethylamine hydrochloride
- Acetic acid, 2-(dimethylamino)ethyl ester
- 2-Dimethylaminoethyl chloride hydrochloride
Uniqueness
2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and processes. Its ability to form stable hydrochloride salts makes it particularly useful in pharmaceutical applications, where stability and solubility are crucial.
特性
CAS番号 |
20228-96-0 |
|---|---|
分子式 |
C12H18Cl2N2O2 |
分子量 |
293.19 g/mol |
IUPAC名 |
2-[(2-chloro-6-methylphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H17ClN2O2.ClH/c1-9-5-4-6-10(13)11(9)14-12(16)17-8-7-15(2)3;/h4-6H,7-8H2,1-3H3,(H,14,16);1H |
InChIキー |
HZKKWJABACSFEU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OCC[NH+](C)C.[Cl-] |
正規SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OCC[NH+](C)C.[Cl-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
K 486; K486; K-486; K 486, CARBANILIC ACID |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[hexadecoxy(hydroxy)phosphoryl] (2S)-2-amino-3-hydroxypropanoate](/img/structure/B1673138.png)



![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1673143.png)









